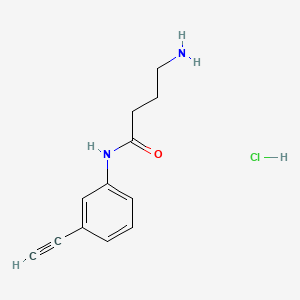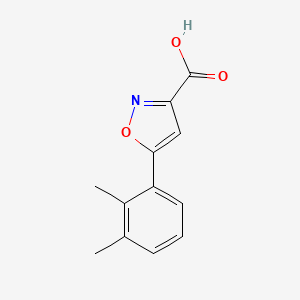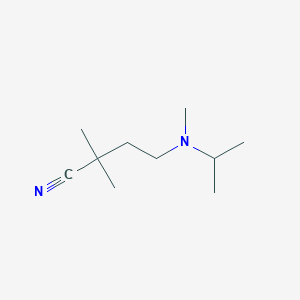
(2R,6S)-2,6-dimethylthian-4-one,cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a thioether derivative of an unsaturated ketone and has been studied for its biological properties and synthesis methods.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-dimethylthian-4-one, cis involves several steps. One common method includes the reaction of a suitable thioether precursor with a ketone under specific conditions to form the desired compound. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the thian-4-one ring .
Industrial Production Methods
Industrial production methods for (2R,6S)-2,6-dimethylthian-4-one, cis are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(2R,6S)-2,6-dimethylthian-4-one, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioethers.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its biological activity, including potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2R,6S)-2,6-dimethylthian-4-one, cis involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,6R)-2,6-dimethylthian-4-one, trans
- (2S,6S)-2,6-dimethylthian-4-one, cis
- (2S,6R)-2,6-dimethylthian-4-one, trans
Uniqueness
(2R,6S)-2,6-dimethylthian-4-one, cis is unique due to its specific stereochemistry, which can influence its reactivity and biological activity compared to its isomers .
Propiedades
Fórmula molecular |
C7H12OS |
|---|---|
Peso molecular |
144.24 g/mol |
Nombre IUPAC |
(2S,6R)-2,6-dimethylthian-4-one |
InChI |
InChI=1S/C7H12OS/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3/t5-,6+ |
Clave InChI |
UBRRNGQYQFJNIG-OLQVQODUSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)C[C@@H](S1)C |
SMILES canónico |
CC1CC(=O)CC(S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






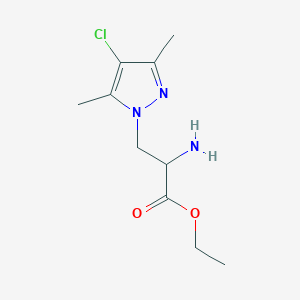
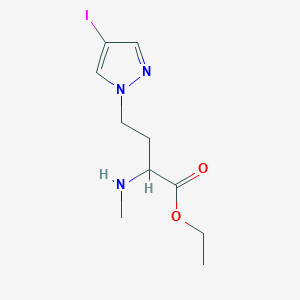
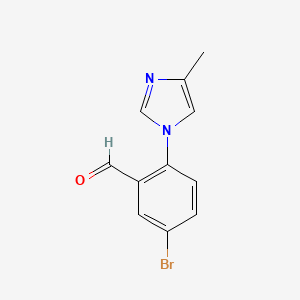
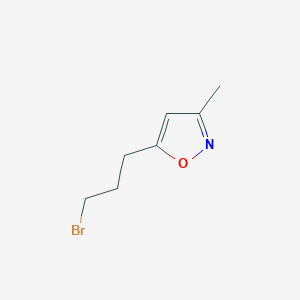
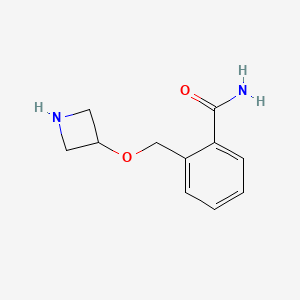
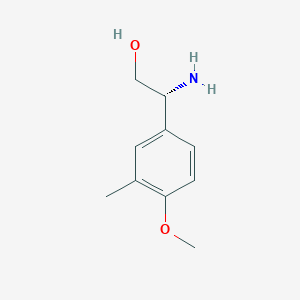
![7-Methyl-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13618766.png)
